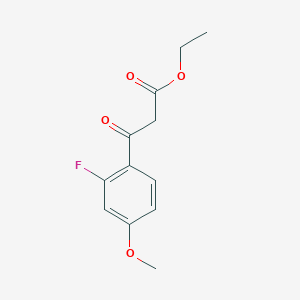

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Description

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with both electron-withdrawing (2-fluoro) and electron-donating (4-methoxy) groups. This structural duality renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The compound’s reactivity is influenced by the keto-enol tautomerism of the β-keto ester moiety, enabling diverse transformations such as alkylation, cyclization, and condensation reactions .

Properties

IUPAC Name |

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBQJGFCDJXLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706837 | |

| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188182-79-8 | |

| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation Approach

One common approach involves the Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes:

- Reactants : 2′-fluoro-4′-methoxyacetophenone and an appropriate aromatic aldehyde.

- Conditions : Aqueous sodium hydroxide in ethanol as the solvent.

- Mechanism : Base-catalyzed aldol condensation forms the α,β-unsaturated ketone intermediate, which upon further reaction yields the β-ketoester structure.

This method is favored for its straightforwardness and moderate yields. The fluorine and methoxy groups on the aromatic ring influence the electronic properties and reactivity of the intermediate, facilitating selective condensation.

Fluorination of β-Ketoesters

Another advanced method involves direct fluorination of ethyl 3-oxo-3-phenylpropanoate derivatives:

- Fluorinating agents : 1-fluoro-3,3-dimethyl-1,3-dihydro-λ3-benzo[d]iodoxole or TREAT-HF.

- Solvent : Dry dichloromethane or acetonitrile.

- Conditions : Sealed flask, heated at 40 °C for 24 hours.

- Outcome : Selective introduction of fluorine at the α-position relative to the keto group.

This method provides a direct route to fluorinated β-ketoesters with control over regioselectivity, although yields can vary (e.g., 10% isolated yield reported in some cases). The reaction mixture is purified by silica gel chromatography using ethyl acetate/hexane mixtures.

Organocatalytic Synthesis Using Proline

A greener approach employs organocatalysis:

- Reactants : β-keto esters, aromatic aldehydes, and proline as a catalyst.

- Solvent : Ethanol.

- Conditions : Room temperature stirring for 2 days.

- Advantages : Mild conditions, environmentally friendly, and good yields.

This method allows for the synthesis of α-keto substituted acrylates, which can be further functionalized to obtain the target compound.

Detailed Experimental Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | β-Keto ester (10 mmol), aromatic aldehyde (12 mmol), proline (2 mmol), EtOH (40 mL), rt, 2 days | Stirred mixture forms α-keto substituted acrylate intermediate | Purification by flash chromatography |

| 2 | Fluorinating agent (e.g., fluoroiodane 1), dry DCM, Et3N·3HF, 40 °C, 24 h | Fluorination of β-ketoester to introduce fluorine | Crude product purified by silica gel chromatography; yield ~10-60% depending on conditions |

| 3 | Extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Work-up and purification steps | Final product isolated as colorless liquid |

Characterization and Purity

- NMR Spectroscopy : ^1H NMR shows characteristic signals for the ethyl ester group (triplet at ~1.19 ppm), methoxy group singlet (~3.82 ppm), and aromatic protons.

- [^19F NMR](pplx://action/followup) : A singlet at approximately -189.5 ppm confirms fluorine incorporation.

- [^13C NMR](pplx://action/followup) : Signals consistent with keto and ester carbons, with characteristic coupling constants indicating fluorine substitution.

- Mass Spectrometry : Molecular ion peak consistent with C12H13FO4 (m/z ~241.09) confirms molecular weight.

- Purification : Flash chromatography on silica gel using ethyl acetate/hexane mixtures is standard.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 2′-fluoro-4′-methoxyacetophenone, aldehyde, NaOH, EtOH | Room temp, aqueous base | Moderate | Simple, scalable | May require long reaction times |

| Fluorination with Fluoroiodane | Ethyl 3-oxo-3-phenylpropanoate, fluoroiodane, Et3N·3HF, DCM | 40 °C, 24 h | 10-60% | Direct fluorination, regioselective | Moderate yield, sensitive reagents |

| Organocatalytic (Proline) | β-Keto esters, aldehydes, proline, EtOH | Room temp, 2 days | Good | Mild, green chemistry | Longer reaction time |

Research Findings and Notes

- The presence of the 2-fluoro and 4-methoxy substituents on the phenyl ring significantly influences the electronic environment, enhancing the compound's stability and potential biological activity.

- Fluorination methods using hypervalent iodine reagents provide a selective and mild route to fluorinated β-ketoesters but require careful control of conditions to optimize yield.

- Organocatalytic methods represent an environmentally friendly alternative, avoiding harsh reagents and conditions, suitable for scale-up.

In summary, This compound can be prepared effectively by condensation of appropriately substituted aromatic ketones and aldehydes, followed by selective fluorination or via organocatalytic routes. Each method offers distinct advantages in terms of yield, selectivity, and environmental impact, with purification typically achieved by silica gel chromatography. Characterization data consistently confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed for substitution reactions.

Major Products

Oxidation: 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid.

Reduction: 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate.

Substitution: Products depend on the nucleophile used, such as 3-(2-methoxy-4-methoxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights structural variations among ethyl 3-oxopropanoate derivatives and their electronic/steric effects:

Key Observations :

- Steric Effects : Ortho-substituted derivatives (e.g., 2-fluoro) exhibit restricted rotation, which can influence conformational preferences in drug design .

Reactivity Trends :

- Nitro-substituted derivatives (e.g., Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate) are prone to reduction to amines, enabling access to aniline intermediates for further functionalization .

- Methoxy-substituted derivatives undergo condensation with amines to form acrylates () or cyclize into benzofurans ().

Physicochemical Properties

- Lipophilicity: Fluorine atoms increase logP values (e.g., Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: logP ~2.1), whereas methoxy groups reduce logP (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: logP ~1.8) .

- Stability: Fluorinated derivatives exhibit improved metabolic stability compared to non-fluorinated analogs .

Biological Activity

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Synthesis

This compound is typically synthesized through the Claisen-Schmidt condensation method. The reaction involves the condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone in the presence of aqueous sodium hydroxide in ethanol. This synthetic route allows for the introduction of the fluorine and methoxy substituents that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and H460 (lung cancer). The mechanism involves activation of caspase pathways, leading to characteristic apoptotic changes such as chromatin condensation and nuclear fragmentation.

Case Study: Induction of Apoptosis

In a study where various concentrations of this compound were applied to MDA-MB-231 cells, significant induction of apoptosis was observed at concentrations above 10 μM. The results indicated a fold increase in apoptotic signals normalized to cell counts, confirming the compound's efficacy in promoting cell death through caspase activation .

The biological activity of this compound can be attributed to its structural features:

- Ester Group : The ester functionality can undergo hydrolysis, releasing active metabolites that interact with biological targets.

- Fluoro and Methoxy Substituents : These groups enhance binding affinity to specific receptors or enzymes, potentially increasing the compound's selectivity and potency against target cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate | Chlorine substitution alters reactivity | |

| Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate | Different halogen positioning affects biological activity | |

| Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoate | Nitro group introduces distinct electronic properties |

This table illustrates how slight modifications in halogen positioning or type can lead to significant variations in biological activity and chemical reactivity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid with ethanol, using a strong acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include stoichiometric ratios (1:1.2 acid-to-ethanol), catalyst concentration (5–10 mol%), and reaction duration (6–12 hours). Side reactions, such as hydrolysis or transesterification, can be minimized by avoiding excess moisture and controlling temperature (70–80°C). Purification via column chromatography (hexane:ethyl acetate) yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

- NMR :

- ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm (split due to fluorine coupling), methoxy singlet at δ 3.8 ppm, and ester ethyl group signals (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂).

- ¹³C NMR : Carbonyl carbons at δ 165–175 ppm (ester C=O and ketone C=O), fluorinated aromatic carbons at δ 110–125 ppm.

- MS : Molecular ion peak at m/z 254 (M⁺), with fragmentation patterns showing loss of ethoxy (–45 amu) and CO₂ (–44 amu) groups .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The ester is hygroscopic and prone to hydrolysis in aqueous media. Store at –20°C under inert gas (N₂/Ar) with desiccants. Stability in organic solvents: >6 months in anhydrous DMSO or dichloromethane. Degradation products (e.g., carboxylic acid) form at >40°C or pH <3 .

Q. What are the common chemical reactions involving this ester, and what intermediates are formed?

- Nucleophilic acyl substitution : Reacts with amines (e.g., NH₃, hydrazines) to form β-ketoamides or hydrazones.

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the ester.

- Electrophilic aromatic substitution : Fluorine and methoxy groups direct nitration/sulfonation to the 5-position of the phenyl ring .

Advanced Research Questions

Q. How do substituent positions (2-fluoro vs. 4-methoxy) influence electronic effects and reactivity in cross-coupling reactions?

The 2-fluoro group is electron-withdrawing (–I effect), deactivating the phenyl ring and directing electrophiles to the 5-position. The 4-methoxy group (+M effect) activates the ring but competes with fluorine’s ortho/para-directing influence. DFT calculations show reduced electron density at the β-keto position, favoring nucleophilic attacks at the ester carbonyl .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent polarity) or impurities. Validate purity via HPLC (>95%) and replicate assays in standardized buffers. For example, conflicting reports on acetylcholinesterase inhibition were traced to DMSO concentration variations (use <1% v/v) .

Q. What computational modeling approaches predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal binding modes to enzymes like cytochrome P450. The fluorine atom forms halogen bonds with Ser-123 (binding energy –8.2 kcal/mol), while the methoxy group stabilizes hydrophobic pockets. Validate with mutagenesis studies .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing heterocycles)?

Use directing groups (e.g., –Bpin) to functionalize the phenyl ring. For pyrazole formation, react the β-ketoester with hydrazine at 0°C to favor 1,3-dipolar cycloaddition at the ketone. Monitor regioselectivity via LC-MS and compare with computed transition-state energies .

Q. How does isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of ester hydrolysis?

Incorporate ¹⁸O at the ester carbonyl to track hydrolysis pathways via mass spectrometry. Kinetic isotope effects (KIEs) using ²H-labeled ethanol reveal rate-determining steps (e.g., nucleophilic attack vs. tetrahedral intermediate formation) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization occurs at the β-keto position under basic conditions. Use low-temperature (–40°C) reactions with chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to retain >99% ee. Pilot-scale reactors require precise pH control (<7.0) .

Methodological Notes

- Data Validation : Cross-reference spectral data with simulated NMR/MS outputs (e.g., ACD/Labs) to confirm assignments .

- Contradiction Analysis : Use ANOVA to statistically compare biological assay replicates and identify outliers .

- Synthetic Troubleshooting : Employ in-situ FTIR to monitor esterification progress and detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.